N-(4-ethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
CAS No.: 1223896-23-8
Cat. No.: VC4824082
Molecular Formula: C20H23N5O2S
Molecular Weight: 397.5
* For research use only. Not for human or veterinary use.
![N-(4-ethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide - 1223896-23-8](/images/structure/VC4824082.png)
Specification
CAS No. | 1223896-23-8 |
---|---|
Molecular Formula | C20H23N5O2S |
Molecular Weight | 397.5 |
IUPAC Name | N-(4-ethylphenyl)-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Standard InChI | InChI=1S/C20H23N5O2S/c1-2-14-6-8-15(9-7-14)22-16(26)12-25-13-21-18-17(19(25)27)28-20(23-18)24-10-4-3-5-11-24/h6-9,13H,2-5,10-12H2,1H3,(H,22,26) |
Standard InChI Key | RSJYZMUNWWTQFC-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCCC4 |
Introduction
N-(4-ethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H- thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetic compound that belongs to the class of thiazolo-pyrimidines, which are known for their diverse pharmacological activities. This compound features a complex molecular structure that includes a thiazolo-pyrimidine core and a piperidine moiety, making it a subject of interest in medicinal chemistry.
Synthesis and Chemical Reactions
The synthesis of compounds like N-(4-ethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H- thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves several key steps, including the formation of the thiazolo-pyrimidine framework through cyclization reactions. These reactions often involve nucleophilic substitutions and cyclization processes, yielding the final product after purification via crystallization or chromatography.
Synthesis Steps
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Formation of Thiazolo-Pyrimidine Framework: This involves cyclization reactions using appropriate precursors such as piperidine derivatives and chlorinated aromatic compounds.
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Nucleophilic Substitution: This step is crucial for introducing the piperidine and ethylphenyl moieties into the molecule.
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Purification: Final purification is typically achieved through crystallization or chromatography techniques.
Biological Activities and Potential Applications
Thiazolo-pyrimidine derivatives are known for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While specific data on N-(4-ethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H- thiazolo[4,5-d]pyrimidin-6-yl]acetamide is limited, compounds within this class have shown promise in various pharmacological applications .
Potential Applications
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Antimicrobial Activity: Thiazolo-pyrimidines have been explored for their antimicrobial properties, which could be relevant for developing new antibiotics.
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Anti-Inflammatory Activity: Some derivatives have shown potential as anti-inflammatory agents, making them candidates for treating inflammatory diseases.
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Cancer Research: The anticancer potential of thiazolo-pyrimidines is also an area of ongoing research.
Data Tables
Given the limited specific data available for N-(4-ethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H- thiazolo[4,5-d]pyrimidin-6-yl]acetamide, the following table provides general information on similar compounds and their properties:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume